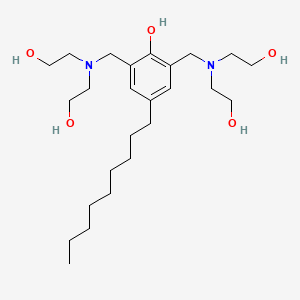
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bis(2-hydroxyethyl)amino groups attached to a nonylphenol backbone. It is commonly used in various industrial and scientific applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol typically involves a multi-step process. One common method includes the reaction of nonylphenol with formaldehyde and diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through various techniques, such as distillation or crystallization, to remove any impurities and obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenolic compounds .
Scientific Research Applications
2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-nonylphenol include:
- 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-tert-butylphenol
- 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-methylphenol
- 2,6-Bis((bis(2-hydroxyethyl)amino)methyl)-4-ethylphenol
Uniqueness
What sets this compound apart from similar compounds is its specific nonyl group, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it particularly useful in certain applications .
Properties
CAS No. |
20073-51-2 |
|---|---|
Molecular Formula |
C25H46N2O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C25H46N2O5/c1-2-3-4-5-6-7-8-9-22-18-23(20-26(10-14-28)11-15-29)25(32)24(19-22)21-27(12-16-30)13-17-31/h18-19,28-32H,2-17,20-21H2,1H3 |
InChI Key |
HUFXECXTFFUYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)CN(CCO)CCO)O)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















